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molecular formula C8H6Cl3NO2 B8488022 5-Aminoisophthaloyl Chloride Hydrogen Chloride

5-Aminoisophthaloyl Chloride Hydrogen Chloride

Cat. No. B8488022
M. Wt: 254.5 g/mol
InChI Key: UXGQRKOSDGKFNJ-UHFFFAOYSA-N
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Patent
US05264543

Procedure details

5.0 g of 5-sulfinyl amino isophthaloyl chloride (Example 1) was dissolved in 150 ml of ether, and anhydrous hydrogen chloride gas was bubbled through for 2 hours. Beige colored precipitate, which weighed 3.71 g after filtration, was obtained. This product was soluble in an amide solvent, such as N,N'-dimethyl acetamide or formamide. However, solution NMR of this product could not be obtained, since it polymerizes in those solvents. Elemental analysis calculated as C8H6NO2Cl3 : Theory: C:37.76, H:2.38 N:5.50. Found C:40.98 H:2.74, N:6.33.
Name
5-sulfinyl amino isophthaloyl chloride
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N'-dimethyl acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=[C:3]1[CH:11]=[C:7]([C:8]([Cl:10])=[O:9])[C:6](N)=[C:5]([C:13]([Cl:15])=[O:14])[CH2:4]1)=O.C([NH2:18])=O>CCOCC>[ClH:10].[NH2:18][C:3]1[CH:11]=[C:7]([C:8]([Cl:10])=[O:9])[CH:6]=[C:5]([CH:4]=1)[C:13]([Cl:15])=[O:14] |f:3.4|

Inputs

Step One
Name
5-sulfinyl amino isophthaloyl chloride
Quantity
5 g
Type
reactant
Smiles
S(=O)=C1CC(=C(C(C(=O)Cl)=C1)N)C(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
N,N'-dimethyl acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N
Step Four
Name
amide
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
anhydrous hydrogen chloride gas was bubbled through for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
after filtration
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
However, solution NMR of this product could not be obtained, since it
CUSTOM
Type
CUSTOM
Details
polymerizes in those solvents

Outcomes

Product
Name
Type
Smiles
Cl.NC=1C=C(C=C(C(=O)Cl)C1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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